molecular formula C11H12ClN3O2 B11861063 tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B11861063
M. Wt: 253.68 g/mol
InChI Key: NBBKJSRLSNNZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a halogenated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a chlorine substituent at position 3 and a tert-butyl carboxylate protecting group at position 1. Its molecular formula is C₁₁H₁₂ClN₃O₂, and its molecular weight is 253.69 g/mol (calculated). This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility and stability during synthetic transformations, while the chlorine atom facilitates further functionalization via cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 3-chloropyrazolo[3,4-b]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3

InChI Key

NBBKJSRLSNNZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Hydrazine-β-Ketoester Cyclization

Reacting methyl 3-oxobutanoate with hydrazine hydrate in ethanol under reflux forms the pyrazole intermediate. Subsequent cyclization with ethyl cyanoacetate in the presence of ammonium acetate yields the pyrazolo[3,4-b]pyridine skeleton. Modifications include using formamide as a cyclizing agent at 150°C in sealed tubes, a method adapted from pyrazolo[3,4-d]pyrimidine syntheses.

Key conditions :

  • Solvent: Formamide or DMF

  • Temperature: 120–150°C

  • Duration: 12–24 hours

  • Yield: 60–75% after purification via silica gel chromatography.

Regioselective Chlorination at Position 3

Chlorination is achieved through electrophilic aromatic substitution or nucleophilic displacement.

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

Treating the hydroxylated precursor (3-hydroxy-1H-pyrazolo[3,4-b]pyridine ) with excess POCl₃ at reflux (110°C) for 6 hours introduces chlorine at position 3. The reaction is quenched with ice-water, and the product is extracted with dichloromethane.

Optimization notes :

  • Excess POCl₃ (5 equiv.) ensures complete conversion.

  • Side products (e.g., di-chlorinated derivatives) are minimized by controlling reaction time.

  • Yield: 80–85% after neutralization and crystallization.

Boc Protection of the Pyrazole Nitrogen

The Boc group is introduced to protect the N1 position, enhancing solubility and stability during subsequent reactions.

Di-tert-Butyl Dicarbonate (Boc₂O) Method

The free amine (3-chloro-1H-pyrazolo[3,4-b]pyridine ) is dissolved in anhydrous THF, treated with Boc₂O (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) at 0°C, and stirred for 12 hours at room temperature.

Critical parameters :

  • Base: Triethylamine (2 equiv.) for optimal deprotonation.

  • Solvent: THF or DCM.

  • Yield: 90–95% after aqueous workup and column chromatography.

Integrated Synthetic Routes

One-Pot Sequential Synthesis

Combining cyclocondensation, chlorination, and Boc protection in a single reactor reduces purification steps:

  • Cyclocondensation of hydrazine and ethyl 3-oxobutanoate in formamide (150°C, 12 hours).

  • Chlorination with POCl₃ (reflux, 6 hours).

  • Boc protection using Boc₂O/DMAP (room temperature, 12 hours).
    Overall yield : 50–55%.

Stepwise Isolation Approach

  • Step 1 : Core formation (65% yield).

  • Step 2 : Chlorination (82% yield).

  • Step 3 : Boc protection (93% yield).
    Cumulative yield : ~50%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyridine-H), 1.83 (s, 9H, tert-butyl).

  • ¹³C NMR : δ 154.6 (C=O), 60.4 (tert-butyl C), 29.2 (tert-butyl CH₃).

  • HRMS : m/z calculated for C₁₁H₁₃ClN₃O₂ [M+H]⁺: 278.0695; found: 278.0692.

Comparative Analysis of Methods

ParameterOne-Pot SynthesisStepwise Synthesis
Total Yield50–55%50%
Purity (HPLC)95%98%
Reaction Time30 hours40 hours
ScalabilityModerateHigh

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Competing chlorination at position 6 is suppressed by electron-withdrawing groups on the pyridine ring.

  • Boc Group Stability : Acidic workup post-protection is avoided to prevent premature deprotection.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety during POCl₃ handling.

  • Crystallization Optimization : Heptane/EtOAc mixtures improve product recovery .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 3 of the pyrazolo[3,4-b]pyridine core is a reactive site for nucleophilic substitution. This reaction typically occurs under conditions that facilitate leaving-group displacement, such as:

  • Reaction conditions : Polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures.

  • Mechanism : The electron-deficient pyridine nitrogen enhances the electrophilicity of the adjacent carbon, enabling nucleophilic attack at the C-3 position.

  • Applications : Substitution with amines, alcohols, or other nucleophiles can generate derivatives with modified biological activity or solubility profiles.

Oxidation and Reduction of the Heterocyclic System

The pyrazolo[3,4-b]pyridine scaffold undergoes redox transformations involving its nitrogen atoms. These reactions are critical for altering electronic properties or generating reactive intermediates:

  • Oxidation : Affects the pyrazole ring, potentially leading to N-oxide formation or oxidation of adjacent carbons.

  • Reduction : Targets the pyridine ring, converting it to a dihydro-pyridine structure under conditions such as catalytic hydrogenation.

  • Analytical methods : Techniques like cyclic voltammetry or spectroscopic analysis can track redox behavior.

Ester Hydrolysis

The tert-butyl ester group at position 1 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid:

  • Reaction conditions :

    • Acidic : HCl in aqueous ethanol.

    • Basic : Sodium hydroxide in aqueous THF.

  • Outcome : The hydrolyzed product retains the pyrazolo[3,4-b]pyridine core but gains a hydrophilic carboxylate group, which may enhance solubility or ionizability .

Comparison of Key Reactions

Reaction Type Conditions Product Key Feature
Nucleophilic SubstitutionPolar aprotic solvent, elevated tempSubstituted pyrazolo[3,4-b]pyridineTargeted modification of C-3 site
OxidationOxidizing agents (e.g., peracids)N-oxide or oxidized derivativesAltered electronic properties
Ester HydrolysisAcidic/basic conditions, aqueous solventsCarboxylic acid derivativeEnhanced solubility

Research Insights

  • Synthesis Pathways : The compound’s synthesis often involves cyclization steps with chlorinated intermediates, followed by esterification .

  • Biological Activity : While the query focuses on chemical reactions, related studies highlight its potential as a kinase inhibitor, which may involve interactions with electrophilic sites in biological targets .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology and Medicine: It can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound Cl at C3 C₁₁H₁₂ClN₃O₂ 253.69 Not explicitly provided Drug intermediate, cross-coupling substrate
tert-Butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate F at C6 C₁₁H₁₂FN₃O₂ 237.23 155601-71-1 Kinase inhibitor synthesis
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br at C5, I at C3 C₁₁H₁₁BrIN₃O₂ 424.03 916326-31-3 Halogenation for Suzuki-Miyaura coupling
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Br at C5, CH₃ at C3 C₁₂H₁₄BrN₃O₂ 312.16 916258-24-7 Antibacterial agent precursors
tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CH₃ at C3 C₁₂H₁₅N₃O₂ 233.27 174180-77-9 Fragment-based drug discovery

Key Observations :

  • Halogen Effects : Chlorine (Cl) and bromine (Br) increase molecular weight and enhance electrophilicity, enabling nucleophilic substitution or cross-coupling (e.g., Suzuki reactions). Iodine (I) offers superior leaving-group ability but increases steric bulk .
  • Electron-Withdrawing vs. Methyl (CH₃) at C3 () is electron-donating, which may stabilize the pyrazolo ring against oxidation .
  • Steric Considerations : Bulkier substituents (e.g., Br, I) at C3 or C5 may hinder reactivity in sterically demanding reactions .

Biological Activity

tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS No. 1822844-10-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase type IV (PDE4) inhibitor. This compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for its diverse pharmacological properties.

  • Molecular Formula : C11H12ClN3O2
  • Molecular Weight : 253.69 g/mol
  • Structure : The compound features a pyrazolo[3,4-b]pyridine core with a tert-butyl ester and a chlorine substituent at the 3-position.

PDE4 Inhibition

Research indicates that compounds within the pyrazolo[3,4-b]pyridine category, including this compound, exhibit significant inhibition of phosphodiesterase type IV (PDE4). PDE4 inhibitors are of particular interest in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their role in modulating cyclic AMP levels in cells .

Anti-inflammatory Potential

The anti-inflammatory effects of this compound have been highlighted in various studies. Inhibition of PDE4 leads to increased levels of cyclic AMP, which can result in reduced inflammation and improved respiratory function. This mechanism is crucial for developing therapies targeting allergic and inflammatory conditions .

Anticancer Activity

Preliminary studies suggest that pyrazolo[3,4-b]pyridines may also possess anticancer properties. For instance, compounds from this class have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The selective inhibition of cyclin-dependent kinases (CDKs) by these compounds further supports their potential as anticancer agents .

Case Study 1: PDE4 Inhibition

A study conducted by Dyke et al. explored the efficacy of several pyrazolo[3,4-b]pyridine derivatives as PDE4 inhibitors. The study demonstrated that this compound exhibited an IC50 value indicative of strong PDE4 inhibitory activity, suggesting its potential therapeutic application in treating diseases characterized by inflammation .

Case Study 2: Anticancer Effects

Another investigation focused on the anticancer properties of pyrazolo[3,4-b]pyridines. The results indicated that compounds similar to this compound effectively inhibited cellular proliferation in multiple cancer cell lines with IC50 values ranging from 0.36 µM to 1.8 µM for CDK2 and CDK9 inhibition .

Comparative Analysis Table

Compound NameBiological ActivityIC50 ValueReference
This compoundPDE4 InhibitorNot specified
Pyrazolo[3,4-b]pyridine derivative AAnticancer (HeLa cells)0.36 µM (CDK2)
Pyrazolo[3,4-b]pyridine derivative BAnticancer (HCT116 cells)1.8 µM (CDK9)

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate?

The compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy . A general procedure involves:

  • Reacting the pyrazolo-pyridine core with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) in acetonitrile (ACN) at room temperature .
  • Chlorination at the 3-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions to ensure regioselectivity .
  • Purification via silica gel chromatography (e.g., 10–20% MeOH in EtOAC) to isolate the product . Key considerations: Monitor reaction progress using TLC or LC-MS to avoid over-chlorination.

Q. How is the compound characterized structurally in academic research?

  • X-ray crystallography is the gold standard for unambiguous structural determination. Refinement using SHELX software (e.g., SHELXL) ensures accurate bond lengths and angles .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups: the tert-butyl group appears as a singlet at ~1.4 ppm (9H), while pyrazolo-pyridine protons resonate between 7–9 ppm .
  • Mass spectrometry (HRMS) confirms molecular weight, with the Boc group contributing a +100 Da fragment .

Q. What safety precautions are critical during handling?

  • Use personal protective equipment (PPE) : nitrile gloves, lab coat, and safety goggles .
  • Work in a fume hood to avoid inhalation of fine particles .
  • Store at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Q. How is solubility optimized for in vitro assays?

  • Dissolve in DMSO (10–50 mM stock) due to the compound’s low polarity. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrins .
  • Confirm stability via HPLC over 24 hours at 25°C to avoid precipitation .

Q. What analytical techniques resolve synthetic by-products?

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers or de-Boc by-products .
  • 2D NMR (COSY, HSQC) distinguishes chlorinated vs. hydroxylated impurities .

Advanced Research Questions

Q. How to address conflicting data between spectroscopic and crystallographic results?

  • Case example : Discrepancies in ring puckering (e.g., pyrazolo-pyridine planarity) may arise from dynamic motion in solution (NMR) vs. static X-ray structures. Use Cremer-Pople coordinates to quantify puckering amplitudes and compare with computational models (DFT) .
  • Refine NMR data using residual dipolar coupling (RDC) in aligned media to validate crystallographic torsion angles .

Q. What strategies improve regioselectivity in electrophilic substitutions?

  • Directed ortho-metalation : Use a directing group (e.g., Boc-protected NH) to guide chlorination to the 3-position .
  • Computational screening : DFT calculations (e.g., Gaussian) predict reactive sites by mapping electrostatic potential surfaces .
  • Table 1 : Yield comparison under varying conditions:
ReagentSolventTemp (°C)Yield (%)
NCSDCM0–2078
Cl₂ (gas)THF−3065
SO₂Cl₂ACN2542

Q. How to mitigate low yields in Boc-deprotection steps?

  • Use TFA (trifluoroacetic acid) in DCM (1:4 v/v) at 0°C for 30 minutes to cleave Boc without degrading the pyrazolo core .
  • Add scavengers (e.g., triisopropylsilane) to trap carbocation intermediates and prevent side reactions .

Q. What computational tools predict biological target interactions?

  • Perform molecular docking (AutoDock Vina) using the compound’s X-ray structure to identify binding pockets in sigma receptors or kinase domains .
  • Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Q. How to resolve crystallographic disorder in the tert-butyl group?

  • Apply SHELXL restraints (DFIX, SIMU) during refinement to model rotational symmetry of the tert-butyl moiety .
  • Collect high-resolution data (<1.0 Å) at synchrotron facilities to reduce thermal motion artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.